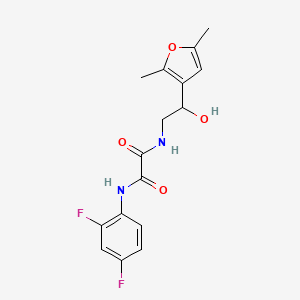

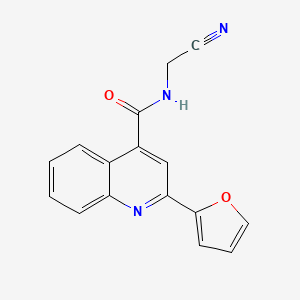

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chromeno[2,3-c]dihydroisoquinoline derivatives has been explored through a ZnCl2-promoted three-component reaction involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 4,4-dialkoxycyclohexa-2,5-dien-1-ones. This process utilizes Michael addition and intramolecular Friedel-Crafts alkylation, offering simplicity and functional group tolerance (Zhou et al., 2023).

Molecular Structure Analysis

The molecular structure of related chromeno[2,3-c]dihydroisoquinoline derivatives has been determined using X-ray diffraction studies, providing insight into the three-dimensional arrangement of atoms within the molecule and facilitating further chemical property explorations (Zhou et al., 2023).

Chemical Reactions and Properties

Various research has delved into the reactivity and functionalization of chromen-2-one derivatives, highlighting their versatility in chemical reactions. For example, a green, three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones has been developed, emphasizing the compound’s ability to undergo transformations under environmentally friendly conditions (Kumar et al., 2015).

Scientific Research Applications

Antimicrobial Activity

Research by Ansari and Khan (2017) explores the antimicrobial properties of compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. They synthesized a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, demonstrating potent antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).

Catalyst-Free Synthesis for Functionalized Compounds

Kumar et al. (2015) developed a green, catalyst-free, solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This approach is notable for its high yield and environmental friendliness, making it significant for the eco-friendly synthesis of related compounds (Kumar et al., 2015).

Molecular Structure Analysis

Ohba et al. (2012) conducted a detailed study on the molecular structure of derivatives similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. This research provides insights into the molecular conformations and interactions, which are crucial for understanding the compound's behavior at a molecular level (Ohba et al., 2012).

Optimization of Phenylethanolamine N-Methyltransferase Inhibitors

Grunewald et al. (2006) explored the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors through beta-fluorination, aiming to balance pKa and steric effects. This research is relevant for designing selective inhibitors for specific biochemical pathways (Grunewald et al., 2006).

Synthesis and Characterization of Novel Compounds

Li et al. (2013) synthesized key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are significant for the study of antitumor antibiotic tetrahydroisoquinoline natural products. This research contributes to the understanding of structural-activity relationships in antitumor agents (Li et al., 2013).

Future Directions

The study of complex organic compounds like “3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one” is a vibrant field of research. Future directions might include exploring its potential biological activity, developing more efficient synthesis methods, and studying its physical and chemical properties in more detail .

properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYZVKJRDAOTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)F)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)

![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)

![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)